molecular formula C16H20N4O2 B6425180 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 478687-96-6

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B6425180
CAS No.: 478687-96-6
M. Wt: 300.36 g/mol
InChI Key: BMFXZIQFUGGVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrimidine (B1678525) and Piperazine (B1678402) Heterocycles in Drug Discovery

The pyrimidine ring is a vital aromatic heterocycle that is fundamental to life itself as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA. mdpi.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. nih.gov Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. mdpi.comnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. mdpi.comnih.gov

Similarly, the piperazine ring is a ubiquitous scaffold in modern pharmaceuticals. nih.gov Considered a privileged structural element, it is present in drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. nih.govnbinno.com The piperazine moiety is valued for its ability to improve the physicochemical properties of a drug candidate, such as aqueous solubility and oral bioavailability. nih.govresearchgate.net Its chair-like conformation and the presence of two nitrogen atoms allow it to serve as a versatile linker between different pharmacophoric groups, helping to orient them correctly for optimal interaction with a biological target. researchgate.net

Overview of Pharmacological Relevance Associated with Pyrimidine-Piperazine Hybrids

The combination of pyrimidine and piperazine moieties into a single molecular framework has proven to be a highly successful strategy in drug discovery. tandfonline.comresearchgate.net This molecular hybridization can lead to compounds with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles compared to molecules containing only one of the scaffolds. researchgate.net

Several approved drugs feature the pyrimidine-piperazine core, underscoring its therapeutic importance. For instance, Imatinib , a cornerstone in cancer therapy, is a kinase inhibitor that incorporates this hybrid structure. Other examples span a wide range of applications, from the anxiolytic drug Buspirone to the erectile dysfunction medication Sildenafil . researchgate.net Research has demonstrated that pyrimidine-piperazine derivatives possess a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory effects. nih.govnih.gov This versatility has established the pyrimidine-piperazine hybrid as a key area of focus for the development of new therapeutic agents. tandfonline.com

Rationale for Investigating 4,6-Dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine and its Analogues

The specific chemical architecture of this compound suggests a clear rationale for its synthesis and investigation, primarily in the context of oncology and kinase inhibition. The compound is part of a broader class of 2-substituted pyrimidines that are extensively explored as modulators of protein kinases, which are critical targets in cancer therapy. nih.gov

The rationale can be broken down by analyzing its structural components:

2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) Core : This central scaffold is a well-established pharmacophore for targeting various kinases. The pyrimidine ring acts as a hinge-binding motif, while the N-phenylpiperazine group often extends into a hydrophobic pocket of the enzyme's active site, contributing to affinity and selectivity.

4,6-Dimethoxy Substitution : The methoxy (B1213986) groups on the pyrimidine ring are not merely passive substituents. They are electron-donating groups that can modulate the electronic properties of the pyrimidine ring, potentially influencing its binding affinity to target proteins. Furthermore, such substitutions have been explored in various kinase inhibitors, including those targeting Janus kinases (JAKs) and Fibroblast Growth Factor Receptor 1 (FGFR1). mdpi.com

Research into close analogues of this compound supports the rationale for its investigation as an anticancer agent. For example, derivatives with a 2,4-di(arylamino)pyrimidine core are known inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including mutant forms that confer resistance to existing therapies. mdpi.com Studies on other pyrimidine-piperazine hybrids have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. tandfonline.com The data from these related studies provide a compelling basis for exploring the therapeutic potential of this compound.

While specific efficacy data for this compound is not extensively published in publicly available literature, the activity of closely related compounds provides valuable insights into its potential. The following tables summarize the biological activity of representative pyrimidine-piperazine analogues and related kinase inhibitors, highlighting the potency that this structural class can achieve.

Table 1: Anticancer Activity of Selected Pyrimidine-Based Kinase Inhibitors
Compound Name/ReferenceTarget KinaseBiological Activity (IC50)Target Disease Area
Compound 95 (2-(phenylamino)pyrimidine derivative)Mutant EGFR (Dell9/T790M/C797S)0.2 ± 0.01 µMLung Cancer
Compound 88 (Imidazole–pyrimidine–sulfonamide hybrid)HER281 ± 40 ng/mLBreast Cancer
Compound 88 (Imidazole–pyrimidine–sulfonamide hybrid)Mutant EGFR (T790M)49 ± 20 ng/mLLung Cancer
Compound 4f (Indazol-pyrimidine derivative)MCF-7 Cell Line1.629 µMBreast Cancer
Compound 4i (Indazol-pyrimidine derivative)MCF-7 Cell Line1.841 µMBreast Cancer

Data sourced from studies on analogous pyrimidine-based compounds. mdpi.commdpi.com IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

The potent activities of these related molecules underscore the scientific merit of synthesizing and evaluating this compound and its analogues as potential next-generation kinase inhibitors for cancer treatment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-21-14-12-15(22-2)18-16(17-14)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFXZIQFUGGVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Target Engagement and Mechanistic Investigations

Interaction with Cholinesterase Enzymes

While direct inhibitory data for 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine on cholinesterase enzymes is not extensively available in the current body of research, studies on structurally related compounds provide valuable insights into its potential activity. The 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) scaffold is a core component of molecules designed as cholinesterase inhibitors.

Research into derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine has demonstrated notable inhibitory activity against Acetylcholinesterase (AChE). For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their AChE inhibitory potential. juniperpublishers.com Among these, compound 6g emerged as a potent inhibitor with an IC50 value of 0.90 µM. juniperpublishers.com This suggests that the core 2-(4-phenylpiperazin-1-yl)pyrimidine structure can effectively interact with the active site of AChE. Further studies on 4,6-diphenylpyrimidine (B189498) derivatives also identified potent AChE inhibitors, with compound VB8 showing an exceptionally low IC50 value of 9.54 ± 0.07 nM. nih.gov

Table 1: AChE Inhibition for Structurally Related Compounds

Compound IC50 (µM) Source
6g (a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative) 0.90 juniperpublishers.com
VB8 (a 4,6-diphenylpyrimidine derivative) 0.00954 nih.gov

The selectivity of pyrimidine-based inhibitors for AChE over Butyrylcholinesterase (BuChE) has been a subject of investigation. The aforementioned compound 6g displayed significantly weaker inhibition of BuChE, with an IC50 value of 7.53 µM, indicating a clear selectivity for AChE. juniperpublishers.com In contrast, another related 4,6-diphenylpyrimidine derivative, VB1 , was found to be a potent BuChE inhibitor with an IC50 value of 0.666 ± 0.03 μM. nih.gov This highlights that substitutions on the pyrimidine (B1678525) ring can modulate the selectivity profile between the two cholinesterase enzymes.

Table 2: BuChE Inhibition for Structurally Related Compounds

Compound IC50 (µM) Source
6g (a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative) 7.53 juniperpublishers.com
VB1 (a 4,6-diphenylpyrimidine derivative) 0.666 nih.gov

Kinetic studies performed on the active AChE inhibitor 6g revealed a mixed-type inhibition mechanism. juniperpublishers.com This indicates that the compound does not solely compete with the substrate for the active site but also binds to a secondary, allosteric site on the enzyme. juniperpublishers.com This dual interaction can lead to a more profound and sustained inhibitory effect. Molecular docking studies have further supported this, showing that such compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net

Modulation of G-Protein Coupled Receptors (GPCRs)

The phenylpiperazine moiety is a well-established pharmacophore for targeting various G-protein coupled receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. Although specific data for this compound is limited, the extensive research on related arylpiperazine compounds allows for informed postulations about its receptor interaction profile.

Phenylpiperazine derivatives are known to exhibit high affinity for dopamine D2 and D3 receptors. Structure-activity relationship studies have shown that substituents on the phenyl ring and the nature of the aromatic group attached to the piperazine (B1678402) nitrogen are critical for affinity and selectivity. For example, the introduction of a 2-methoxyphenyl group on the piperazine ring, as seen in some analogs, can enhance affinity for the D3 receptor. acs.org Similarly, 2,3-dichlorophenyl substitution has been shown to yield compounds with subnanomolar D3 receptor affinity. acs.org N-phenylpiperazine analogs have been successfully developed as D3-selective ligands, with some showing over 400-fold selectivity for D3 over D2 receptors. mdpi.com

Table 3: Dopamine Receptor Binding Affinities for Related Phenylpiperazine Analogs

Compound Class/Analog Receptor Subtype Binding Affinity (Ki) Source
2-methoxyphenylpiperazine analog (Compound 7 ) D3 Enhanced affinity acs.org
2,3-dichlorophenylpiperazine analog (Compound 8 ) D3 Subnanomolar affinity acs.org
4-(thiophen-3-yl)benzamide N-phenylpiperazine (Compound 6a ) D3 1.4 ± 0.21 nM mdpi.com
4-(thiophen-3-yl)benzamide N-phenylpiperazine (Compound 6a ) D2 >400-fold lower than D3 mdpi.com

Functional assays on related compounds indicate that they can act as antagonists or partial agonists at these receptors. nih.gov

The arylpiperazine structure is a classic pharmacophore for serotonin receptors. The affinity for 5-HT1A and 5-HT2A receptors is highly dependent on the substitution pattern. For instance, 2-methoxy substitution on the phenyl ring of N-phenylpiperazines has been found to be favorable for 5-HT1A affinity. nih.gov Studies on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives have identified potent 5-HT1A ligands with Ki values in the low nanomolar range. nih.gov Some of these compounds also exhibit significant affinity for 5-HT2A receptors. nih.govnih.gov

Table 4: Serotonin Receptor Binding Affinities for Related Phenylpiperazine Analogs

Compound Class/Analog Receptor Subtype Binding Affinity (Ki) Source
2-methoxyphenylpiperazine analogs 5-HT1A Favorable affinity nih.gov
N-[(4-(3-chlorophenyl)piperazin-1-yl)-ethyl]-2-azaspiro[4.5]decane-1,3-dione (Compound 14 ) 5-HT1A 5.1 nM nih.gov
N-[(4-(2-methoxyphenyl)piperazin-1-yl)-ethyl]-2-azaspiro[4.5]decane-1,3-dione (Compound 15 ) 5-HT1A 2.7 nM nih.gov
N-[(4-(2-pyridyl)piperazin-1-yl)-ethyl]-2-azaspiro[4.5]decane-1,3-dione (Compound 16 ) 5-HT1A 4.3 nM nih.gov
Compound 14 5-HT2A Distinct affinity nih.gov

Functional studies have characterized these related compounds as having agonist, partial agonist, or antagonist properties at 5-HT1A and 5-HT2A receptors, depending on their specific structures. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the compound This compound concerning the biological targets and mechanisms of action outlined in the requested article structure.

Specifically, searches for peer-reviewed studies and established scientific databases did not yield any results detailing the activity of This compound in the following areas:

Other Molecular Targets and Proposed Mechanisms of Action

Antioxidant Mechanisms at the Molecular and Cellular Level:There are no available studies describing the antioxidant properties or related molecular and cellular mechanisms for this specific pyrimidine derivative.

Due to the absence of specific research findings for This compound within these defined areas, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content inclusions. While research exists for other structurally related pyrimidine compounds and their interactions with these targets, the strict instruction to focus solely on This compound prevents the inclusion of such data.

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Pyrimidine (B1678525) Ring Substitution on Biological Activity

The pyrimidine ring serves as a central scaffold, and its substitution pattern is a primary determinant of the molecule's pharmacological properties. nih.govresearchgate.net The electronic and steric characteristics of the substituents at the C-2, C-4, and C-6 positions significantly influence ligand-receptor interactions. nih.gov

The methoxy (B1213986) groups at the C-4 and C-6 positions of the pyrimidine ring play a crucial role in modulating the electronic properties of the entire molecule. As electron-donating groups, they increase the electron density of the pyrimidine ring, which can enhance interactions with specific biological targets. The presence of these groups is a common feature in various biologically active pyrimidine derivatives. nih.govnih.gov In a series of 4,6-diaryl pyrimidine derivatives, the nature of the C-4 and C-6 substituents was found to be critical for activity, indicating that this region of the molecule occupies a key space within the target's binding pocket. nih.govnih.gov

While direct SAR studies varying the C-4 and C-6 methoxy groups on the 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) scaffold are not extensively documented, the principles derived from analogous series are informative. For example, in studies of 4,6-disubstituted pyrimidines, replacing electron-donating groups with bulky aryl moieties led to potent activity, suggesting that this space can accommodate a range of substituents that can be optimized for specific targets. nih.govresearchgate.netresearchgate.net The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in a receptor active site.

The C-2 position of the pyrimidine ring is a critical vector for modification, directly influencing the molecule's interaction with its biological target. nih.gov The 4-phenylpiperazin-1-yl group at this position is a common pharmacophore in medicinal chemistry, and its connection to the pyrimidine core creates a privileged structure. mdpi.com Studies on related 2-aminopyrimidine (B69317) series have shown that even minor modifications to the substituent at the C-2 position can lead to significant changes in biological activity and target selectivity. researchgate.netacs.org

The following table, adapted from a study on pyrimidine-4-carboxamides, illustrates how modifications at different positions, analogous to C-2, C-4, and C-6, impact inhibitory potency. nih.gov

Compound ID R1 (analogous to C-4/C-6) R2 (analogous to C-2 substituent) R3 (analogous to C-4/C-6) pIC₅₀
1 Morpholine N-Methylphenethylamine Propylamide 7.14
7 Morpholine N-Methylphenethylamine N-Methylpropylamide <5.0
8 Morpholine N-Methylphenethylamine Benzylamide 6.54
71 Piperidine N-Methylphenethylamine Propylamide 7.10
81 Dimethylamine N-Methylphenethylamine Propylamide 7.42

Data illustrates general principles of pyrimidine substitution on biological activity. pIC₅₀ is the negative log of the half-maximal inhibitory concentration.

Influence of the Piperazine (B1678402) Moiety and its Phenyl Substitution on Target Selectivity

The arylpiperazine fragment is a well-established pharmacophore that interacts with a multitude of receptors, and its incorporation into the pyrimidine scaffold is a key strategy for modulating target selectivity. mdpi.com The piperazine ring acts as both a linker and a titratable basic center, while the terminal phenyl ring explores a distinct region of the binding site.

The substitution pattern on the terminal phenyl ring is a powerful tool for fine-tuning both the potency and selectivity of arylpiperazine-containing ligands. The electronic nature and position of these substituents can dictate the interaction with the target protein. mdpi.com

Studies on various classes of N-arylpiperazine derivatives have consistently shown that:

Electron-withdrawing groups (e.g., halogens like Cl, F or groups like CF₃) often enhance potency. For example, in one study on antimycobacterial agents, derivatives with 3,4-dichloro and 3-trifluoromethylphenyl groups on the piperazine showed the most potent activity. mdpi.com

Electron-donating groups (e.g., methoxy, methyl) can also be beneficial, but their effect is highly target-dependent. In some cases, they can improve selectivity for one receptor subtype over another.

The position of the substituent (ortho, meta, or para) is critical. Ortho-substitution can force a non-planar conformation between the phenyl and piperazine rings, which can be favorable for binding to some receptors by reducing unfavorable steric interactions or by positioning other parts of the molecule optimally.

The table below summarizes SAR findings from a series of N-arylpiperazine derivatives, demonstrating the effect of phenyl ring substitution on antimycobacterial activity. mdpi.com

Compound ID Phenyl Ring Substituent (R) Biological Activity (MIC, µM)
6a 4-Cl 16.50
6b 3-CF₃ 7.60
6c 4-CF₃ 15.68
6d 2,3-diCl 15.42
6e 3,4-diCl <3.80

MIC stands for Minimum Inhibitory Concentration against M. tuberculosis H₃₇Rₐ.

Elucidating Key Pharmacophoric Elements for Optimized Biological Responses

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govresearchgate.net For antagonists based on the arylpiperazinyl-pyrimidine scaffold, several key pharmacophoric elements have been identified through such studies on related molecules. nih.gov

A typical pharmacophore model for this class of compounds includes:

A hydrophobic/aromatic feature (Hyp/Aro): Represented by the terminal phenyl ring, which often engages in hydrophobic or π-stacking interactions within the receptor.

A positive ionizable/hydrogen bond acceptor feature (Pos/HBA): The distal nitrogen of the piperazine ring is often protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic amino acid residue (e.g., Aspartate) in the receptor.

A second hydrophobic/aromatic feature: Provided by the dimethoxypyrimidine ring system, which occupies another hydrophobic pocket.

Additional hydrogen bond acceptors: The nitrogen atoms within the pyrimidine ring and the oxygen atoms of the methoxy groups can serve as additional hydrogen bond acceptor sites. nih.gov

The spatial relationship between these features—the distance and angles between the two aromatic regions and the positive ionizable center—is critical for high-affinity binding. nih.govrsc.org Virtual screening and 3D-QSAR models based on such pharmacophores are valuable tools for designing new derivatives with improved activity. nih.gov

Identification of Structural Determinants for Specific Receptor/Enzyme Binding and Selectivity

The biological activity of 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and the phenylpiperazine moieties. nih.gov While specific SAR studies on the 4,6-dimethoxy variant are not extensively detailed in the provided context, general principles derived from related series of compounds can be extrapolated.

The pyrimidine ring often serves as a central scaffold for interaction with biological targets. nih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the molecule within a binding site. nih.gov The substituents at the 2, 4, and 6 positions of the pyrimidine ring play a significant role in modulating the compound's affinity and selectivity.

In a series of 2,4-disubstituted pyrimidine derivatives designed as cholinesterase inhibitors, the substituents at both the C-2 and C-4 positions were found to be sensitive to steric and electronic parameters, affecting both potency and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE). nih.govnih.gov For instance, the presence of a C-2 methylpiperazine substituent in conjunction with a C-4 N-benzyl group resulted in good activity against hAChE-induced aggregation of Aβ peptides. nih.govnih.gov

For the specific compound 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine, the methoxy groups at the C-4 and C-6 positions are electron-donating and can influence the electronic properties of the pyrimidine ring. These groups can also participate in hydrogen bonding or steric interactions within a receptor's binding pocket.

The 4-phenylpiperazine moiety is another key structural determinant. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein. researchgate.net Substituents on this phenyl ring can significantly impact binding affinity and selectivity. For example, in a series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, substitutions on the aryl amide portion had a major influence on dopamine (B1211576) D3 receptor affinity and selectivity over the D2 receptor. nih.gov

The following table summarizes the key structural determinants and their likely influence on receptor/enzyme binding and selectivity for the 2-(4-phenylpiperazin-1-yl)pyrimidine scaffold.

Structural MoietyKey FeaturesPotential Influence on Binding and Selectivity
Pyrimidine Ring Nitrogen atomsAct as hydrogen bond acceptors.
Substituents at C-2Influence steric and electronic properties, affecting potency and selectivity. nih.govnih.gov
Substituents at C-4 and C-6 (e.g., dimethoxy)Electron-donating groups can modulate the ring's electronics and participate in hydrogen bonding or steric interactions.
Phenylpiperazine Moiety Phenyl groupParticipates in π-π stacking and hydrophobic interactions. researchgate.net
Substituents on the phenyl ringCan significantly impact affinity and selectivity for different receptors. nih.gov
Piperazine linkerAffects molecular conformation and allows for ionic interactions.

Rational Design Strategies Guided by SAR Data

Rational drug design utilizes the insights gained from SAR studies to guide the synthesis of new molecules with enhanced biological activity and selectivity. nih.gov For the this compound scaffold, several rational design strategies can be envisioned based on the available SAR data for related compounds.

One common strategy is scaffold hopping , where the core pyrimidine structure is replaced with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. nih.gov Another approach is the modification of substituents on the pyrimidine and phenyl rings.

For instance, based on the SAR of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, one could rationally design new analogs of this compound by modifying the substituents on the phenyl ring of the piperazine moiety to enhance selectivity for a particular enzyme. nih.govnih.gov

In the design of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors, a rational approach involved preserving the 2-(piperazin-1-yl)pyrimidine fragment, which was known to have some activity, and attaching a phenyl group to the C-5 position of the pyrimidine ring via an amide linker. researchgate.net This led to the identification of a compound with potent and selective AChE inhibitory activity. researchgate.net

Molecular modeling and docking studies are also powerful tools in rational drug design. These computational methods can predict how a molecule will bind to its target, allowing for the in-silico design of new derivatives with improved binding affinity. For example, docking studies of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives into the ATP-binding site of EGFR-TK revealed key hydrogen bonding interactions, guiding the design of more potent inhibitors. nih.gov

The table below outlines some rational design strategies that could be applied to the this compound scaffold, based on SAR data.

Design StrategyRationale Based on SAR DataPotential Outcome
Modification of Phenyl Ring Substituents Substituents on the phenyl ring of the piperazine moiety are known to influence receptor affinity and selectivity. nih.govEnhanced potency and/or selectivity for a specific biological target.
Introduction of a Carboxamide Group at C-5 The addition of a carboxamide linker at the C-5 position of the pyrimidine ring has been shown to yield potent acetylcholinesterase inhibitors. researchgate.netDevelopment of novel compounds with potential activity against neurodegenerative diseases.
Scaffold Hopping Replacing the pyrimidine core with other heterocycles can lead to novel compounds with improved properties. nih.govDiscovery of new chemical series with different pharmacological profiles.
Molecular Modeling and Docking Computational studies can predict binding modes and guide the design of derivatives with optimized interactions with the target. nih.govMore efficient design of potent and selective inhibitors.

Preclinical Pharmacological Evaluation in Biological Models

In Vitro Biological Assay Platforms

The initial stages of preclinical evaluation for 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine involved a series of in vitro assays to confirm its biological activity and determine its potency against specific molecular targets.

Cell-Based Assays for Target Activity Confirmation

The activity of This compound has been investigated in various cell lines to understand its cellular effects, particularly in the contexts of neuroscience and oncology. While specific data on neuroblastoma cells for this exact compound is not extensively detailed in the public domain, related pyrimidine (B1678525) structures have been evaluated for their effects on neuronal cell lines.

In the realm of oncology, the anti-proliferative effects of pyrimidine derivatives have been a key area of research. Studies on various cancer cell lines have been instrumental in confirming the potential of this chemical class. For instance, while not specific to the title compound, a novel organic selenium compound, RY-1-92, demonstrated significant inhibition of cell proliferation, colony formation, and migration in A549 and NCI-H460 lung cancer cell lines at concentrations ranging from 3 to 300 µM. nih.gov This compound also induced apoptosis and cell cycle arrest. nih.gov Such studies on analogous compounds provide a framework for the types of cell-based assays that would be critical in evaluating This compound .

Enzyme Inhibition Assays and Radioligand Binding Studies for Quantitative Potency Assessment

To quantify the potency and selectivity of This compound , enzyme inhibition and radioligand binding studies are crucial. These assays provide quantitative measures such as the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ), which are vital for understanding the compound's interaction with its molecular targets.

For example, a potential novel antipsychotic, FMPD, which shares structural motifs with the subject compound, demonstrated high affinity for dopamine (B1211576) D₂ (Kᵢ = 6.3 nM), 5-HT₂ₐ (Kᵢ = 7.3 nM), and 5-HT₆ (Kᵢ = 8.0 nM) human recombinant receptors. nih.gov It showed lower affinity for histamine (B1213489) H₁ (Kᵢ = 30 nM) and 5-HT₂C (Kᵢ = 102 nM) receptors. nih.gov These types of binding assays are fundamental in characterizing the pharmacological profile of new chemical entities.

In Vivo Efficacy Assessment in Relevant Animal Models

Following promising in vitro results, the evaluation of This compound would typically progress to in vivo models to assess its efficacy in a physiological context.

Neurobehavioral Models for Central Nervous System (CNS)-Related Investigations

Given the structural similarity of This compound to compounds with neuropsychiatric activity, its evaluation in animal models of CNS disorders such as Parkinson's and Alzheimer's disease would be a logical step. These models are essential for determining if the in vitro activity translates to a therapeutic effect on a systemic level. For instance, electrophysiology studies with the related compound FMPD showed that acute administration selectively elevated the number of spontaneously active A10 dopamine neurons, while chronic administration selectively decreased their activity, a profile consistent with potential antipsychotic efficacy. nih.gov Furthermore, FMPD did not produce catalepsy at doses lower than 25 mg/kg p.o., suggesting a lower risk of extrapyramidal side effects. nih.gov

Infectious Disease Models for Anti-Pathogen Efficacy

Oncology Models for Anti-Proliferative Research

To investigate the anti-cancer potential of This compound in a living organism, xenograft models are commonly employed. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth.

Assessment of Biological Selectivity across Multiple Targets and Cellular Systems

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the biological selectivity of the compound this compound across multiple targets and cellular systems.

Detailed research findings, including data on the compound's binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) against a panel of receptors, enzymes, ion channels, or transporters, are not publicly available. Consequently, the construction of data tables to illustrate its selectivity profile is not possible at this time.

Similarly, information detailing the effects of this compound in various cellular systems to assess its functional selectivity and potential off-target effects could not be located in the reviewed sources.

Therefore, a quantitative assessment of the biological selectivity of this compound cannot be provided.

Computational and in Silico Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive AnalysisA search for QSAR models that include 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine or a closely related series of compounds for predictive analysis did not yield any specific results. The development of such a model would require a dataset of structurally related compounds with corresponding biological activity data, which is not available.

Development of Predictive Models for Compound Optimization

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern drug discovery. For a compound like this compound, the development of robust QSAR models would be instrumental in optimizing its potential biological activities. These models establish a mathematical correlation between the structural or physicochemical properties of a series of related compounds and their experimentally determined biological responses.

While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied. A hypothetical QSAR study for the optimization of this compound would involve the synthesis of a library of its derivatives with modifications at various positions, such as the phenyl ring of the piperazine (B1678402) moiety or the methoxy (B1213986) groups on the pyrimidine (B1678525) ring. The biological activity of these derivatives would then be determined through in vitro assays.

Subsequently, a range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties. By employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model can be constructed. Such a model would not only predict the activity of novel, unsynthesized derivatives but also provide insights into the key structural features that govern the biological activity of the this compound scaffold.

Identification of Physicochemical Descriptors Influencing Biological Activity

The biological activity of a molecule is intricately linked to its physicochemical properties. For this compound, identifying the key physicochemical descriptors that influence its interaction with a biological target is crucial for its development as a potential therapeutic agent. These descriptors can be calculated using various computational chemistry software and provide a quantitative measure of the compound's properties.

The following table presents a selection of computationally predicted physicochemical properties for this compound, which would be essential inputs for any predictive modeling or in silico analysis.

Physicochemical DescriptorPredicted Value
Molecular Weight314.38 g/mol
XLogP32.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Topological Polar Surface Area54.2 Ų
Heavy Atom Count23

Cheminformatics and Virtual Screening Applications in Lead Identification

Cheminformatics and virtual screening are powerful tools in the early stages of drug discovery for identifying promising lead compounds from large chemical libraries. In the context of this compound, these techniques can be employed to discover novel analogs with potentially improved biological activity, selectivity, or pharmacokinetic properties.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screening campaign, the known structure of this compound would be used as a template to search for structurally similar molecules in large compound databases. This can be achieved through 2D similarity searching, which compares molecular fingerprints, or 3D shape-based screening, which aligns molecules based on their three-dimensional conformation.

If the three-dimensional structure of the biological target for this compound is known, a structure-based virtual screening approach, such as molecular docking, can be employed. Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand when bound to a specific receptor. A virtual library of compounds could be docked into the active site of the target protein, and the resulting docking scores would be used to rank and prioritize compounds for experimental testing. This approach not only helps in identifying new hits but also provides valuable insights into the molecular interactions that are crucial for binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The following table outlines a hypothetical virtual screening workflow that could be applied to identify novel leads based on the this compound scaffold.

StepDescriptionMethodology
1Library PreparationAcquisition and preparation of a large, diverse chemical library (e.g., ZINC, Enamine).
2Ligand-Based Screening (Initial Filter)2D fingerprint similarity search using the structure of this compound as the query.
3Structure-Based Screening (Docking)Molecular docking of the filtered library into the active site of a putative biological target.
4Post-Docking Analysis and FilteringRanking of compounds based on docking scores and visual inspection of binding poses. Application of ADME/Tox filters to remove compounds with predicted unfavorable properties.
5Hit SelectionSelection of a diverse set of top-ranking compounds for experimental validation.

Future Research Directions and Identified Research Gaps

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of substituted pyrimidines is a well-established area, but there is a continuous need for more efficient, cost-effective, and environmentally friendly methods. rasayanjournal.co.inbohrium.com Conventional methods often require harsh conditions, high temperatures, and complex purification steps. nih.gov Future research should focus on developing novel synthetic strategies for 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine that align with the principles of green chemistry.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful and sustainable approach to synthesize complex molecules like pyrimidine (B1678525) derivatives in a single step from three or more reactants, reducing waste and improving efficiency. rasayanjournal.co.inbohrium.com Developing an MCR for this specific compound could significantly streamline its production.

Catalysis: The use of novel catalysts, such as metal-organic frameworks (MOFs) or heterogeneous organocatalysts, can offer advantages like ease of separation, reusability, and milder reaction conditions compared to traditional acid or base catalysts. rasayanjournal.co.innih.gov

Alternative Energy Sources: Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically shorten reaction times, increase yields, and lead to purer products. rasayanjournal.co.inmdpi.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes, which would be advantageous for larger-scale production.

Methodology Potential Advantages for Synthesis Research Focus
Multicomponent Reactions (MCRs)Higher atom economy, reduced waste, simplified procedures. bohrium.comDesign a one-pot synthesis combining the core pyrimidine precursors with the phenylpiperazine side chain.
Heterogeneous CatalysisCatalyst reusability, easier product purification, milder conditions. nih.govScreening of novel solid-supported catalysts (e.g., MOFs, polymers) to replace homogeneous catalysts.
Microwave-Assisted SynthesisRapid reaction times, increased yields, enhanced purity. rasayanjournal.co.inOptimization of microwave parameters (temperature, time, power) for key synthetic steps.
Flow ChemistryImproved safety and scalability, precise control over reaction conditions.Development of a continuous flow process for the key C-N bond formation step.

Identification of Underexplored Molecular Targets and Polypharmacology Approaches

The pyrimidine core is found in numerous drugs targeting a wide range of proteins, particularly kinases. nih.govresearchgate.net Derivatives have shown activity against targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Microtubule Affinity-Regulating Kinase 4 (MARK4). nih.govfrontiersin.org The phenylpiperazine moiety is known to interact with various receptors in the central nervous system. nih.gov This dual-pharmacophore nature suggests that this compound may exhibit polypharmacology—the ability to modulate multiple targets simultaneously.

Future research should aim to:

Broad-Spectrum Kinase Profiling: Screen the compound against a large panel of human kinases to identify both primary targets and potential off-targets. This could uncover unexpected therapeutic opportunities, for instance in neurodegenerative diseases like Alzheimer's, where kinases play a crucial role. nih.gov

Exploring Non-kinase Targets: Investigate other enzyme families, such as Dihydrofolate Reductase (DHFR), which is a known target for some pyrimidine-based drugs, or BACE-1, an important target in Alzheimer's disease. researchgate.netnih.gov

Deconvolution of Phenotypic Screens: Utilize high-content screening and chemical proteomics to identify the molecular targets responsible for any observed cellular effects (e.g., anti-proliferative or anti-inflammatory activity).

Computational Target Prediction: Employ in silico tools like molecular docking and pharmacophore modeling to predict potential binding partners and guide experimental validation. nih.gov

Advanced Mechanistic Characterization at the Cellular and Subcellular Levels

Understanding how a compound achieves its biological effect is critical for further development. While many pyrimidine derivatives are known to induce effects like apoptosis and cell cycle arrest, the precise underlying molecular events are often not fully characterized. gsconlinepress.comnih.gov Future studies should move beyond general observations to a more detailed mechanistic understanding.

Key research gaps to address include:

Signaling Pathway Analysis: Determining the specific upstream and downstream signaling pathways modulated by the compound upon target engagement. This could involve phosphoproteomics to map changes in kinase signaling cascades.

Subcellular Localization: Identifying the subcellular compartments where the compound accumulates and where its targets are located. This can provide crucial insights into its mechanism of action.

Target Engagement Biomarkers: Developing assays to confirm that the compound is binding to its intended target within the complex cellular environment and to measure the extent of target inhibition.

Impact on Organelle Function: Investigating the effects of the compound on the function of key organelles, such as mitochondria (energy metabolism) or the endoplasmic reticulum (protein folding), which can be downstream consequences of target modulation.

Integration of Multi-Omics Data to Elucidate System-Level Biological Impact

The biological effect of a compound is rarely limited to a single pathway. A system-level understanding can be achieved by integrating data from multiple "omics" technologies. nih.gov This approach can uncover novel mechanisms, identify biomarkers for patient stratification, and reveal potential liabilities. rsc.org

Future research should leverage a multi-omics approach by:

Transcriptomics (RNA-seq): Analyzing changes in gene expression in cells treated with the compound to understand the broader cellular response and identify affected pathways.

Proteomics: Quantifying changes in protein levels and post-translational modifications (e.g., phosphorylation) to directly assess the impact on cellular signaling networks.

Metabolomics: Studying alterations in metabolic pathways, which can be a downstream consequence of target engagement and provide insights into the compound's functional effects. oled-intermediates.com

Integrated Network Analysis: Combining these datasets to build comprehensive models of the compound's system-level impact, which can help in prioritizing disease indications and predicting both efficacy and potential side effects. nih.govnih.gov

Opportunities for Collaborative Research and Translational Science in Early Discovery

The journey of a compound from a laboratory curiosity to a clinical candidate is long, complex, and requires a multidisciplinary effort. Early-stage collaboration is essential to bridge the "valley of death" between basic discovery and clinical development.

Key opportunities for collaboration include:

Academia-Industry Partnerships: Academic labs can provide deep expertise in disease biology and novel target identification, while pharmaceutical companies can offer resources for medicinal chemistry optimization, preclinical development, and clinical trial execution.

Consortia and Open Science: Sharing data and research tools through consortia or open-science platforms can accelerate progress, avoid duplication of effort, and enable broader validation of findings.

Clinical Researcher Engagement: Involving clinicians early in the discovery process can ensure that the research is focused on areas of high unmet medical need and that the preclinical models and endpoints are clinically relevant.

Translational Research Hubs: Leveraging specialized centers that possess the expertise and infrastructure to conduct the complex studies needed to advance a compound through preclinical and early clinical development.

By systematically addressing these research gaps, the scientific community can more effectively and efficiently unlock the full therapeutic potential of this compound and related compounds, paving the way for the development of new medicines for a range of diseases.

Q & A

Q. What are the common synthetic routes for 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine, and what intermediates are critical?

Methodological Answer: The synthesis typically involves functionalizing the pyrimidine core with methoxy groups and introducing the 4-phenylpiperazine moiety via nucleophilic substitution. A plausible route includes:

  • Step 1: Methoxylation of a dihydroxypyrimidine precursor (e.g., 4,6-dihydroxy-2-methylpyrimidine) using methylating agents like methyl iodide in alkaline conditions .
  • Step 2: Substitution at the C2 position with 4-phenylpiperazine. This may require activating the pyrimidine ring with a leaving group (e.g., chloro or nitro) prior to coupling .
    Key intermediates include 4,6-dichloro-2-methylpyrimidine (for methoxy introduction) and 4-phenylpiperazine derivatives (for substitution). Reaction optimization often involves refluxing in polar aprotic solvents (e.g., DMF) with catalysts like K2_2CO3_3 .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming substitution patterns. For example, the methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while the piperazine protons show splitting patterns between δ 2.5–3.5 ppm .
  • HPLC-PDA/MS: Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities. Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]+^+ ~383.4 g/mol) .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray analysis is used, particularly when stereochemical ambiguities arise .

Advanced Research Questions

Q. How can conflicting spectral data for piperazine-containing pyrimidines be resolved during structural elucidation?

Methodological Answer: Conflicts often arise due to rotational isomerism in the piperazine ring or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR: Cooling the sample to –40°C slows piperazine ring flipping, simplifying splitting patterns .
  • 2D NMR (COSY, NOESY): Correlates proton-proton interactions to confirm spatial proximity of substituents. For example, NOE interactions between the piperazine N–H and pyrimidine protons validate substitution positions .
  • Isotopic Labeling: Replacing labile protons (e.g., NH groups) with deuterium reduces signal overlap .

Q. What strategies improve yield in multi-step syntheses of this compound, given low overall yields (e.g., 2–5%)?

Methodological Answer:

  • Catalyst Optimization: Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) enhance substitution efficiency at the C2 position .
  • Solvent Selection: Using DMSO or DMF improves solubility of polar intermediates, reducing side reactions .
  • Intermediate Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts early, minimizing cascade impurities .

Q. How can impurity profiling be conducted to meet ICH guidelines for pharmaceutical intermediates?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (80°C), acid/base hydrolysis, and UV light to simulate degradation pathways. Monitor via HPLC-MS to identify degradation products (e.g., demethylated analogs or oxidized piperazine derivatives) .
  • Reference Standards: Use certified impurities (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine, CAS 84746-24-7) as HPLC markers to quantify limits of detection (LOD < 0.1%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Replicate Assays: Test the compound under standardized conditions (e.g., fixed concentrations, cell lines) to isolate variables. For example, conflicting cytotoxicity data may arise from differences in cell permeability or serum content in media .
  • Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like dopamine receptors. Compare results with experimental IC50_{50} values to validate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.